molecular formula C16H15FO2 B8678212 4-(2-Fluorobenzoyl)-2-propylphenol

4-(2-Fluorobenzoyl)-2-propylphenol

Cat. No.: B8678212
M. Wt: 258.29 g/mol
InChI Key: DEATYYLYGQSACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorobenzoyl)-2-propylphenol is a fluorinated aromatic compound characterized by a phenol core substituted with a 2-fluorobenzoyl group at the 4-position and a propyl chain at the 2-position. The 2-fluorobenzoyl moiety is notable for its electron-withdrawing effects, which can influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

(2-fluorophenyl)-(4-hydroxy-3-propylphenyl)methanone

InChI

InChI=1S/C16H15FO2/c1-2-5-11-10-12(8-9-15(11)18)16(19)13-6-3-4-7-14(13)17/h3-4,6-10,18H,2,5H2,1H3

InChI Key

DEATYYLYGQSACH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
4-(2-Fluorobenzoyl)-2-propylphenol Phenol 2-propyl, 4-(2-fluorobenzoyl) ~258.26 (estimated) Likely intermediate for drug synthesis N/A
4-(4-Fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-morpholinylpropyl]-pyrrol-2-one () Pyrrol-2-one 4-fluorobenzoyl, morpholinylpropyl, dual fluorophenyl Not provided Potential kinase inhibitor scaffold
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid () Spiro[4.5]decane 2-fluorobenzoyl, propyl, carboxylic acid 350.39 Lab reagent (exact application unspecified)
Ethyl 4-(2-fluorobenzoyl)-3-isoxazolecarboxylate () Isoxazole 2-fluorobenzoyl, ethyl ester ~263.25 (estimated) Synthetic intermediate for heterocycles
Key Observations:

Core Structure Variability: The target compound’s phenol core contrasts with spirocyclic (), pyrrolone (), and isoxazole () systems. These differences impact solubility, metabolic stability, and target selectivity.

Substituent Effects :

  • The 2-propyl group in the target compound may enhance lipophilicity compared to morpholinylpropyl () or ethyl ester () substituents, which introduce polar or hydrolyzable groups.
  • The 2-fluorobenzoyl group is conserved across analogs, suggesting a shared role in modulating electronic properties or serving as a bioisostere for other aryl ketones.

Functional Group Implications :

  • Carboxylic acid () and ester () groups enable divergent reactivity, such as salt formation or hydrolysis, which are absent in the target compound .

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